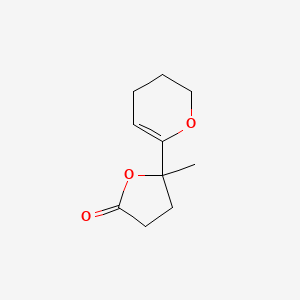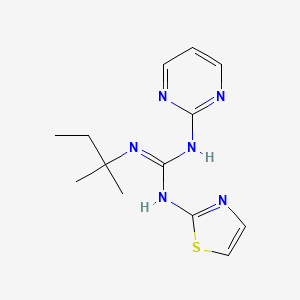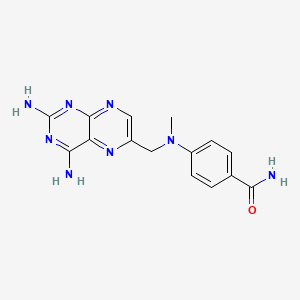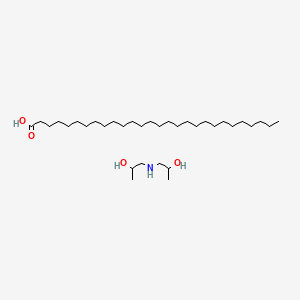
1,1'-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a combination of alkyne and diene functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene typically involves multi-step organic reactions. One common approach is the coupling of benzene derivatives with alkyne and diene precursors under specific conditions. For instance, a palladium-catalyzed cross-coupling reaction can be employed to form the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, potentially incorporating automated systems for monitoring and control.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to convert the alkyne and diene functionalities into alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of brominated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene involves its interaction with molecular targets through its alkyne and diene functionalities. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene
- 2,9-Dimethyl-1,9-decadiene-5-yne-4,7-diamine
- (3E,7E)-3,4-dimethyldeca-3,7-diene
Uniqueness
1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene is unique due to its combination of alkyne and diene functionalities, which provide distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
68893-36-7 |
|---|---|
Molekularformel |
C24H26 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(2,9-dimethyl-7-phenyldeca-3,7-dien-5-yn-4-yl)benzene |
InChI |
InChI=1S/C24H26/c1-19(2)17-23(21-11-7-5-8-12-21)15-16-24(18-20(3)4)22-13-9-6-10-14-22/h5-14,17-20H,1-4H3 |
InChI-Schlüssel |
FSGFLPJTILQZCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=C(C#CC(=CC(C)C)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
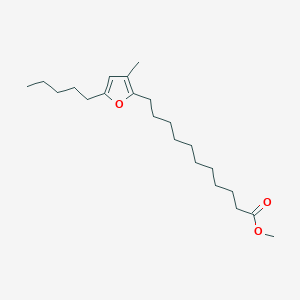

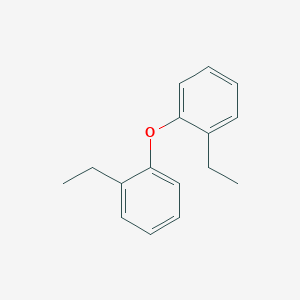
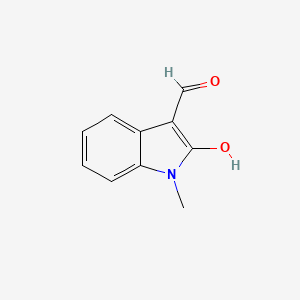
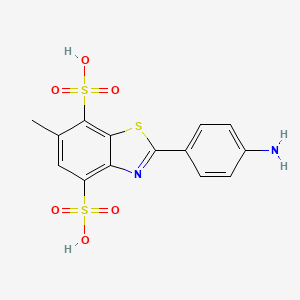
![2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide](/img/structure/B14472817.png)
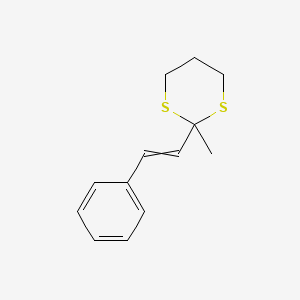
![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
